Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate
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Overview
Description
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is an organic compound with the molecular formula C14H17FN2O5 It is characterized by the presence of a fluorophenyl group and two carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate typically involves the reaction of diethyl carbonate with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-(4-chlorophenyl)-2-oxoethane-1,1-diyl]biscarbamate
- Diethyl [2-(4-bromophenyl)-2-oxoethane-1,1-diyl]biscarbamate
- Diethyl [2-(4-methylphenyl)-2-oxoethane-1,1-diyl]biscarbamate
Uniqueness
Diethyl [2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]biscarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17FN2O5 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-(4-fluorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H17FN2O5/c1-3-21-13(19)16-12(17-14(20)22-4-2)11(18)9-5-7-10(15)8-6-9/h5-8,12H,3-4H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
HBDYQTZBRXHWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=C(C=C1)F)NC(=O)OCC |
Origin of Product |
United States |
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